Pyrazine-2-carbonyl azide
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrazine-2-carbonyl azide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N5O/c6-10-9-5(11)4-3-7-1-2-8-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNGGCZBYFRNSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Derivatization and Functionalization Strategies Using Pyrazine 2 Carbonyl Azide
Pyrazine-2-carbonyl Azide (B81097) as a Precursor in Heterocycle Synthesis
The pyrazine (B50134) core is a privileged scaffold in many biologically active compounds. nih.gov Using pyrazine-2-carbonyl azide as a starting material, chemists can construct more complex, fused heterocyclic systems, thereby accessing novel chemical space for drug discovery and other applications.
Synthesis of Fused Pyrazine Systems (e.g., 1,2,3-Triazole-Fused Pyrazines)
This compound is an effective precursor for creating fused 1,2,3-triazole-pyrazine systems, such as 1H-1,2,3-triazolo[4,5-b]pyrazines. nih.gov A common synthetic strategy involves the conversion of the carbonyl azide into a key intermediate that subsequently undergoes cyclization. For instance, the carbonyl azide can be readily converted to the corresponding carbamate (B1207046) by refluxing in ethanol. nih.gov This carbamate is then treated with a strong base to form 4,5-diamino-1,2,3-1H-triazole. The final step involves the condensation of this diamino-triazole with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil, to yield the desired 1,2,3-triazolo[4,5-b]pyrazine. nih.gov This multi-step approach highlights the utility of the carbonyl azide as a masked amino functionality for building complex heterocyclic frameworks. nih.govresearchgate.net
Other synthetic routes to triazole-fused pyrazines include the intramolecular cyclization of diazo intermediates and tandem reactions involving multicomponent reactions followed by an intramolecular azide-alkyne cycloaddition (IAAC). nih.govnih.govresearchgate.net For example, a three-component coupling of an azide, an aldehyde, and an alkyne can generate a crucial azido-alkyne intermediate, which upon heating, cyclizes to form a triazolopyrazine derivative in high yield and diastereoselectivity. nih.gov
| Precursor(s) | Key Intermediate/Reaction Type | Fused Product | Typical Yield | Reference |
|---|---|---|---|---|
| Carbonyl azide-derived carbamate + 1,2-dicarbonyl | Condensation with 4,5-diamino-1,2,3-triazole | 1H-1,2,3-Triazolo[4,5-b]pyrazine | 30-35% | nih.gov |
| L-proline-derived azide + benzaldehyde (B42025) + alkyne | Intramolecular Azide-Alkyne Cycloaddition (IAAC) | Hexahydropyrrolo-triazolopyrazine | 98% | nih.gov |
| 2-Cyanopyrazine | Intramolecular cyclization of diazo intermediate | 1,2,3-Triazolo[1,5-a]pyrazine | Low | nih.gov |
Formation of Imidazole (B134444) and Quinoxaline (B1680401) Derivatives
This compound can serve as a versatile starting point for synthesizing imidazole and quinoxaline derivatives fused to or substituted on the pyrazine ring. The synthesis of imidazo[1,2-a]pyrazines, a class of nitrogen bridgehead fused heterocycles with significant pharmacological interest, typically involves the condensation of an aminopyrazine with an α-halogenocarbonyl compound. rsc.orgnih.govtsijournals.comacs.org The crucial 2-aminopyrazine (B29847) intermediate can be derived from this compound through a Curtius rearrangement to form an isocyanate, followed by hydrolysis.
Similarly, the synthesis of quinoxalines (also known as benzopyrazines) classically involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. scribd.comnih.gov Pyrazine-based quinoxaline analogues can be prepared from pyrazine precursors. rsc.orgrsc.org For example, pyrazine-2,3-dicarboxylic acid, obtainable from the oxidation of quinoxaline itself, is a precursor for pyrazine-based heterocycles. nih.gov this compound can be envisioned as a precursor to related dicarbonyl or diamine pyrazine synthons required for these condensation reactions.
Construction of Other Nitrogen-Containing Heterocycles
The azide functional group is a cornerstone in heterocyclic synthesis due to its diverse reactivity. nih.gov Beyond triazoles, this compound can be used to construct a variety of other nitrogen-containing heterocycles. The azide can act as a nitrene precursor upon thermal or photochemical decomposition, engaging in C-H insertion or cyclization reactions. Furthermore, the azide can participate in [3+2] cycloaddition reactions with various dipolarophiles.
Transformation of the azide into other functional groups greatly expands its synthetic utility. For example, reduction of the azide group yields a primary amine, a key nucleophile in the synthesis of many heterocycles. nih.gov The Curtius rearrangement provides access to isocyanates, which are reactive intermediates for synthesizing ureas, carbamates, and other nitrogen-containing structures that can be cyclized into heterocycles like pyrazinones or fused pyrimidinones. ucl.ac.uk This versatility makes this compound a valuable starting material for creating libraries of novel pyrazine-containing heterocyclic compounds. nih.govresearchgate.netimist.maorganic-chemistry.orgelsevierpure.comresearchgate.net
Introduction of Diverse Substituents onto the Pyrazine Core
Functionalizing the pyrazine ring is crucial for modulating the physicochemical and biological properties of its derivatives. Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for this purpose.
Functionalization via Cross-Coupling Reactions (e.g., Suzuki Coupling)
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds by coupling an organoboron reagent with a halide or pseudohalide, catalyzed by a palladium complex. rsc.orgresearchgate.netmdpi.comresearchgate.netnih.gov This reaction is widely used to functionalize the electron-deficient pyrazine ring. rsc.org While this compound itself is not a direct substrate for Suzuki coupling, it serves as a precursor to suitable coupling partners. For instance, the azide can be converted into a pyrazinyl halide (e.g., chloro- or bromopyrazine) through transformations such as a Curtius rearrangement followed by a Sandmeyer-type reaction. nih.gov
Once the halogenated pyrazine is obtained, it can be coupled with a wide range of aryl- and heteroarylboronic acids or esters. rsc.orgmdpi.com The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄, and a base like Na₂CO₃ or K₃PO₄ in a suitable solvent system. rsc.orgmdpi.com Microwave irradiation has also been shown to accelerate these coupling reactions significantly. rsc.org
| Pyrazine Substrate | Boronic Acid/Ester | Catalyst/Base | Yield | Reference |
|---|---|---|---|---|
| Chloropyrazine | Aryl boronic acids | PdCl₂(dppb)/K₂CO₃ | Good to Excellent | rsc.org |
| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄/K₃PO₄ | 37-72% | mdpi.com |
| 3-Chloro-2,5-dimethylpyrazine | 2-Methoxynaphthylboronic acid | Pd(PPh₃)₄/Na₂CO₃ | 61% | rsc.org |
| Pyridinium (B92312) N-(3,5-dibromopyrazinyl)aminide | Aryl boronic acids | Pd(dppf)Cl₂/Na₂CO₃ | Good | rsc.org |
Selective Derivatization of this compound Analogues
When multiple reactive sites are present on the pyrazine ring, achieving regioselective functionalization is a key synthetic challenge. researchgate.net Studies on di- and tri-substituted pyrazines have provided insights into controlling selectivity during cross-coupling reactions. For instance, in the Suzuki coupling of pyridinium N-(3,5-dibromopyrazinyl)aminide, the reaction shows a preference for substitution at the C3 position over the C5 position. rsc.orgcore.ac.uk This selectivity is attributed to the electronic influence of the second ring nitrogen and the directing effect of the aminide group, which can coordinate to the palladium catalyst and direct the oxidative addition to the ortho halogen. rsc.orgcore.ac.uk
Similar principles of regioselectivity can be applied to analogues derived from this compound. By strategically introducing substituents and converting the azide to a coupling handle (like a halogen), one can direct subsequent functionalization to a specific position on the pyrazine core. rsc.org This control is essential for the rational design and synthesis of complex, asymmetrically substituted pyrazines for various applications. nih.govacs.org
Formation of Pyrazine-Containing Ligands and Metal Coordination Complexes
The introduction of a pyrazine ring into a ligand framework can significantly influence the electronic properties and coordination behavior of the resulting metal complexes. This compound, via the formation of pyrazinyl isocyanate, provides a strategic route to a diverse range of pyrazine-functionalized ligands.
The reaction of pyrazinyl isocyanate with various primary and secondary amines leads to the formation of N,N'-substituted ureas containing a pyrazine ring. Similarly, reaction with alcohols and phenols yields pyrazinyl carbamates (urethanes). These urea (B33335) and urethane (B1682113) derivatives can act as mono- or bidentate ligands, coordinating to metal centers through the nitrogen atoms of the pyrazine ring and the oxygen or nitrogen atoms of the urea or urethane functionality.
The coordination chemistry of pyrazine and its derivatives has been extensively studied, with the pyrazine nitrogen atoms acting as coordination sites. nih.govscispace.com Metal complexes of pyrazine-containing ligands have shown potential in various fields, including materials science and catalysis. nih.govbendola.com For instance, Schiff base ligands derived from pyrazine-2-carboxamide have been used to synthesize metal complexes with interesting geometries and potential biological activities. researchgate.net While the direct use of this compound for ligand synthesis is not extensively documented, the synthesis of pyrazine-based inhibitors for enzymes has been reported, demonstrating the utility of pyrazine scaffolds in bioactive molecules. nih.gov
The coordination mode of the resulting pyrazinyl urea or urethane ligand would depend on the specific metal ion, the steric and electronic properties of the substituents on the urea or urethane, and the reaction conditions. The pyrazine ring can act as a bridging ligand between two metal centers, leading to the formation of polynuclear complexes or coordination polymers. rsc.org
Table 1: Proposed Pyrazine-Containing Ligands from this compound and Their Potential Coordination Modes
| Ligand Type | General Structure | Potential Donor Atoms | Potential Coordination Mode |
| Pyrazinyl Urea | Pyrazine-NH-C(O)-NR¹R² | Pyrazine N, Urea O/N | Monodentate, Bidentate (chelating or bridging) |
| Pyrazinyl Urethane | Pyrazine-NH-C(O)-OR | Pyrazine N, Urethane O | Monodentate, Bidentate (chelating or bridging) |
Design and Synthesis of Pyrazine-Based Polymeric Structures
The incorporation of pyrazine units into polymer backbones can impart unique thermal, electronic, and photophysical properties to the resulting materials. This compound, through its transformation to pyrazinyl isocyanate, offers a potential route for the synthesis of pyrazine-containing polyurethanes and polyureas.
The polyaddition reaction of a difunctional pyrazine derivative, such as a pyrazine-diisocyanate (which could be conceptually derived from a corresponding dicarbonyl diazide), with diols or diamines would lead to the formation of polyurethanes or polyureas, respectively. These polymers would feature pyrazine rings integrated into the main chain.
A study on an amphiphilic polyurethane-pyrazine (PUP) derivative demonstrated that the incorporation of electron-deficient pyrazine monomers into a polyurethane backbone can lead to materials with interesting photophysical properties, such as cluster-induced emission. nih.gov In this work, the pyrazine units, in conjunction with electron-rich groups in the polyurethane chain, facilitated electron coupling and delocalization, resulting in red-shifted luminescence. nih.gov The synthesized PUP self-assembled into fluorescent nanoparticles that were successfully used for cellular multicolor imaging. nih.gov
The synthesis of such pyrazine-containing polyurethanes can be achieved through the addition polymerization of a pyrazine-containing diol with a diisocyanate. While the direct polymerization of this compound derived isocyanate is a hypothetical pathway, the properties of the resulting polymers can be inferred from existing research on similar structures.
Table 2: Properties of a Pyrazine-Containing Polyurethane (PUP)
| Property | Description | Reference |
| Synthesis | Addition polymerization of a pyrazine monomer, a diisocyanate, and poly(ethylene glycol) monomethyl ether. | nih.gov |
| Photophysical Property | Displays cluster-induced emission with red-shifted luminescence. | nih.gov |
| Self-Assembly | Forms fluorescent nanoparticles (PUP NPs) in aqueous solution. | nih.gov |
| Application | Successfully utilized for multichannel bioimaging in living cells. | nih.gov |
The design and synthesis of pyrazine-based polymers through isocyanate chemistry originating from this compound represents a promising, though underexplored, avenue for the development of novel functional materials with tailored optical and electronic properties.
Computational and Theoretical Studies on Pyrazine 2 Carbonyl Azide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure and energy of molecules. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are standard tools for predicting a wide range of molecular properties.
Density Functional Theory (DFT) has become a popular computational method for studying pyrazine (B50134) derivatives due to its balance of accuracy and computational cost. nih.govbrieflands.comnih.gov For Pyrazine-2-carbonyl azide (B81097), DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), would be employed to determine key molecular properties. nih.govnih.gov
Primary applications of DFT for this molecule would include:
Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface. The MEP is invaluable for identifying regions of the molecule that are electron-rich (susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack), thereby predicting intermolecular interaction sites. chemrxiv.org
Thermodynamic Properties: Computing properties such as the heat of formation, which is particularly relevant for energetic materials. tandfonline.com
Table 1: Illustrative DFT-Calculated Properties for a Heterocyclic Carbonyl Azide This table presents hypothetical data to illustrate the typical output of DFT calculations for a molecule like Pyrazine-2-carbonyl azide.
| Property | Calculated Value (Example) | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 6.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures molecular polarity |
| Heat of Formation (ΔHf) | +350 kJ/mol | Indicates energetic content |
The Hartree-Fock (HF) method, an ab initio approach, serves as a foundational method for quantum chemical calculations. While often less accurate than DFT for total energies due to its neglect of electron correlation, it is a valuable tool for specific applications.
For this compound, HF calculations, typically with a basis set like 6-31G*, would be used to:
Compute Vibrational Frequencies: HF calculations are commonly used to predict the infrared (IR) and Raman spectra of molecules. tubitak.gov.tr The computed frequencies, though often systematically overestimated, can be scaled to provide excellent agreement with experimental data, aiding in the assignment of vibrational modes to specific bond stretches, bends, and torsions. tubitak.gov.tr This is particularly useful for identifying characteristic frequencies, such as the carbonyl (C=O) stretch and the asymmetric stretch of the azide (-N₃) group.
Determine Electronic Properties: Like DFT, the HF method can calculate orbital energies (HOMO, LUMO), providing a first approximation of the molecule's electronic behavior and reactivity. nih.gov
Table 2: Example of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for this compound This table is a hypothetical representation to show how theoretical calculations are compared with experimental data. A scaling factor is often applied to HF results.
| Vibrational Mode | Calculated HF Frequency (Unscaled) | Scaled HF Frequency | Experimental Frequency |
|---|---|---|---|
| Azide Asymmetric Stretch (νas N₃) | 2350 | 2138 | 2140 |
| Carbonyl Stretch (ν C=O) | 1890 | 1720 | 1715 |
| Pyrazine Ring Stretch | 1680 | 1529 | 1535 |
| Azide Symmetric Stretch (νs N₃) | 1350 | 1229 | 1235 |
Mechanistic Investigations through Computational Modeling
One of the most significant applications of computational chemistry is the elucidation of reaction mechanisms. For this compound, the primary reaction of interest is the Curtius rearrangement, which involves the thermal or photochemical decomposition to an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org
Computational modeling can map the entire potential energy surface of a reaction, identifying the lowest energy path from reactants to products. The thermal Curtius rearrangement is believed to proceed via a concerted mechanism where the migration of the pyrazinyl group and the expulsion of N₂ occur simultaneously. wikipedia.org However, a stepwise pathway involving a nitrene intermediate is also possible, particularly under photochemical conditions. rsc.orgnih.gov
DFT calculations are used to:
Locate Transition States (TS): A transition state represents the highest energy point along a reaction coordinate. youtube.com Computational algorithms can find the precise geometry of the TS and calculate its energy.
Calculate Activation Energies (Ea): The energy difference between the reactant and the transition state determines the reaction rate. By comparing the activation energies of the concerted versus stepwise pathways, theorists can predict which mechanism is more favorable. Studies on analogous compounds like benzoyl azide have successfully used DFT to model these pathways. researchgate.net
Perform Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state, ensuring that it correctly connects the desired reactants and products.
Computational modeling is essential for characterizing highly reactive, short-lived intermediates that are difficult to observe experimentally. rsc.orgnih.gov In the context of this compound's decomposition, two key species are of interest:
Pyrazine-2-carbonyl nitrene: This is the key intermediate in the stepwise mechanism. nih.gov Calculations can predict its geometry, electronic state (singlet or triplet), and stability. Computational studies on other acyl azides have shown that the nitrene intermediate can be formed photochemically. rsc.orgnih.gov
Pyrazin-2-yl isocyanate: This is the product of the rearrangement. Its structure, stability, and reactivity can be thoroughly analyzed using computational methods.
Prediction of Molecular Properties and Electronic Structure
Key predicted properties include:
Optimized Geometry: Precise bond lengths and angles reveal structural details, such as the planarity of the pyrazine ring and the geometry of the carbonyl azide group.
Charge Distribution: Analysis of the atomic charges (e.g., using Natural Bond Orbital, NBO, analysis) reveals the polarity of bonds, such as the C=O bond, and the charge distribution across the azide moiety.
Frontier Molecular Orbitals (FMOs): The spatial distribution of the HOMO and LUMO indicates where the molecule is most likely to donate or accept electrons, respectively. For an acyl azide, the HOMO is typically associated with the azide group, while the LUMO may be centered on the carbonyl group and pyrazine ring, directing its reactivity in different types of reactions.
This comprehensive computational profile allows for a deep understanding of the molecule's inherent properties and provides a predictive framework for its chemical behavior.
Vibrational Wavenumbers and Spectroscopic Parameter Prediction
Theoretical calculations are instrumental in assigning the vibrational fundamentals of pyrazine and its derivatives. researchgate.netrsc.org By employing DFT methods, such as with the B3P86 functional and 6-311G** basis set, the optimized geometry and force field of pyrazine-related molecules can be calculated. researchgate.net These calculations are then used to predict vibrational wavenumbers, which can be correlated with experimental infrared (IR) and Raman spectra.
For the pyrazine ring, characteristic stretching vibrations are expected in the region of 1625-1430 cm⁻¹. researchgate.net Other key vibrations include C-H in-plane bending modes, typically found between 1400-1000 cm⁻¹, and C-H out-of-plane bending vibrations, which appear in the 1000-750 cm⁻¹ range. researchgate.net The ring breathing mode for a substituted pyrazine is anticipated around 1020-1050 cm⁻¹. researchgate.net While specific calculated values for this compound are not detailed in the provided sources, the vibrational modes would be influenced by the carbonyl azide substituent, causing shifts in the characteristic pyrazine ring frequencies.
Table 1: Predicted Vibrational Wavenumber Regions for Pyrazine Derivatives
| Vibration Type | Expected Wavenumber Region (cm⁻¹) |
|---|---|
| Pyrazine Ring C-C Stretching | 1625 - 1430 |
| C-H In-plane Bending | 1400 - 1000 |
| Ring Breathing Mode | 1020 - 1050 |
Note: Data is based on general findings for pyrazine derivatives and serves as an estimation. researchgate.net
First Hyperpolarizability and Nonlinear Optical Properties
Pyrazine derivatives are a subject of interest in the field of nonlinear optical (NLO) materials due to the electron-deficient nature of the pyrazine ring, which can serve as an effective electron-accepting unit in push-pull molecular structures. urfu.ru The second-order NLO response, quantified by the first hyperpolarizability (β), is highly dependent on the molecular architecture, including the strength of donor and acceptor groups and the nature of the π-conjugated bridge connecting them. urfu.ruresearchgate.net
Computational studies using DFT and Time-Dependent DFT (TD-DFT) are employed to rationalize the NLO responses of pyrazine-based chromophores. urfu.ruresearchgate.net For Λ-shaped pyrazine derivatives, it has been shown that two low-lying excited states can contribute additively to the first hyperpolarizability, resulting in a dominant dipolar character. researchgate.net The introduction of different donor and acceptor groups and the extension of the π-conjugated system can significantly tune the β value. researchgate.netrsc.org In a series of D-π-A chromophores based on an ethernet.edu.etsemanticscholar.orgnih.govoxadiazolo[3,4-b]pyrazine acceptor, calculated first hyperpolarizability (β) coefficients ranged from 85 to 373 × 10⁻³⁰ esu. urfu.ru These theoretical calculations help in understanding the structure-property relationships and in designing molecules with enhanced NLO properties. rsc.org
Computational Design and Energetic Materials Research
Computational methods are crucial in the screening and design of new energetic materials, allowing for the prediction of performance and stability before undertaking expensive and hazardous synthesis. ethernet.edu.et DFT calculations are widely used to estimate key detonation properties and to understand the relationships between molecular structure and energetic performance in pyrazine-based systems. semanticscholar.org
Assessment of Detonation Properties (e.g., Heat of Formation, Oxygen Balance, Density) for Pyrazine-Azide Systems
The energetic performance of a compound is closely linked to its detonation properties, including a high positive heat of formation (ΔHf), a suitable oxygen balance (OB), high density (ρ), and consequently, high detonation velocity (D) and pressure (P). semanticscholar.orgresearchgate.net Computational studies on pyrazine derivatives fused with furazan (B8792606) or oxadiazole rings and substituted with energetic groups like nitro (-NO2) and azide (-N3) have been performed to evaluate their potential as energetic materials. semanticscholar.orgresearchgate.net
The introduction of -NO2 and N-oxide functionalities to a bis-oxadiazolo-pyrazine backbone has been shown to favorably improve the heat of formation, oxygen balance, and density. semanticscholar.org In one study, a series of designed furazan-pyrazine fused ring derivatives exhibited calculated heats of formation between 464.46 and 1043.57 kJ/mol and densities ranging from 1.75 to 2.01 g/cm³. semanticscholar.org These positive ΔHf values and high densities resulted in excellent predicted detonation velocities (up to 9.61 km/s) and pressures (up to 43.65 GPa), with some designed compounds showing performance superior to conventional explosives like RDX and HMX. semanticscholar.orgresearchgate.net
Table 2: Calculated Energetic Properties of Designed Pyrazine-Based Compounds
| Compound | Heat of Formation (kJ/mol) | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |
|---|---|---|---|---|
| P5 | N/A | >1.75 | >9.30 | >40.0 |
| P6 | N/A | >1.75 | >9.30 | >40.0 |
| Q5 | N/A | >1.75 | >9.30 | >40.0 |
| Q6 | N/A | >1.75 | >9.30 | >40.0 |
| R4 | N/A | >1.75 | >9.30 | >40.0 |
| R5 | N/A | >1.75 | >9.30 | >40.0 |
Note: Data is for a series of computationally designed bis-oxadiazolo-pyrazine derivatives, indicating the potential of the pyrazine framework in energetic materials. semanticscholar.org
Structure-Performance Relationships in Designed Pyrazine-Azide Energetic Materials
A key goal in energetic materials research is to establish clear relationships between a molecule's structure and its performance and sensitivity. researchgate.net Computational studies have revealed that the properties of pyrazine-based energetic compounds are significantly influenced by the nature of the attached energetic groups and heterocyclic substituents. researchgate.net
For instance, the -N3 (azido) group is identified as a highly effective substituent for increasing the heats of formation of designed compounds based on a 4,8-dihydrodifurazano[3,4-b,e]pyrazine framework. researchgate.net In contrast, groups like tetrazole or -C(NO2)3 contribute more significantly to enhancing detonation properties such as velocity and pressure. researchgate.net Furthermore, the stability of these materials, often correlated with bond dissociation energies, is also affected by substituents. The addition of groups like -NHNH2, -NHNO2, and -C(NO2)3 can decrease the bond dissociation energies of critical bonds, potentially impacting thermal stability. researchgate.net This systematic analysis of substituent effects allows for the targeted design of new pyrazine-azide energetic materials with a desired balance of high performance and acceptable stability. researchgate.netresearchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Pyrazine |
| RDX (Cyclo-1,3,5-trimethylene-2,4,6-trinitamine) |
| HMX (Octogen) |
Advanced Research Applications and Future Directions
Pyrazine-2-carbonyl Azide (B81097) in Catalysis and Material Science
The pyrazine (B50134) scaffold is a valuable component in the design of advanced materials and catalysts due to its unique electronic properties and coordinative capabilities. researchgate.net Pyrazine-2-carbonyl azide, primarily through its conversion to aminopyrazine and other derivatives, provides a synthetic entry point to these functional molecules.
Pyrazine derivatives are widely used as frameworks in the synthesis of catalysts. researchgate.net The nitrogen atoms in the pyrazine ring can act as ligands, coordinating with metal centers to form catalytically active complexes. The transformation of this compound into 2-aminopyrazine (B29847) is a key step in producing such ligands. This conversion is efficiently achieved via the Curtius rearrangement, where the azide, typically formed in situ from 5-methylpyrazine-2-carboxylic acid, rearranges to an isocyanate which is then hydrolyzed to the amine. researchgate.netlookchem.com This process has been developed for multikilogram scale manufacturing, highlighting its industrial relevance. researchgate.netlookchem.com The resulting aminopyrazines can be further functionalized to create sophisticated ligands for various catalytic applications, including cross-coupling reactions. researchgate.net
Pyrazine-containing compounds have shown promise in the field of organic electronics. researchgate.net Notably, pyrazine-linked two-dimensional covalent organic frameworks (2D COFs) have been identified as p-type semiconductors. nih.gov These materials are synthesized through the condensation of pyrazine-based building blocks, such as those containing amino groups, with other organic linkers. nih.gov
This compound is an important precursor for creating these essential building blocks. The Curtius rearrangement provides a reliable route to 2-aminopyrazine, which can be used in the polymerization or condensation reactions necessary to construct these electroactive frameworks. researchgate.netlookchem.comnih.gov The resulting materials exhibit properties suitable for applications in optoelectronics and chemiresistive sensing. nih.gov
Table 1: Properties of Pyrazine-Linked Covalent Organic Frameworks (COFs)
| Property | Zn-Phthalocyanine Pyrazine COF | Cu-Phthalocyanine Pyrazine COF |
|---|---|---|
| Material Type | p-type semiconductor | p-type semiconductor |
| Band Gap | ~1.2 eV | ~1.2 eV |
| Conductivity | ~5 × 10⁻⁷ S/cm | ~5 × 10⁻⁷ S/cm |
| Device Mobility | up to ~5 cm²/(V s) | Not specified |
Data sourced from reference nih.gov.
The development of chemical sensors is another area where pyrazine derivatives have found application. researchgate.net The pyrazine nucleus can be incorporated into larger molecular structures designed to interact selectively with specific analytes, leading to a detectable signal, such as a change in fluorescence. The synthesis of these complex sensor molecules often requires functionalized pyrazine precursors. The chemical pathway from this compound to 2-aminopyrazine provides a foundational block for building such sensors, allowing for the introduction of further functionalities necessary for molecular recognition and signaling.
Interfacing this compound Chemistry with Bio-organic Research
The pyrazine ring is a well-established pharmacophore and is present in numerous natural products and synthetic molecules with significant biological activity. nih.govmdpi.com this compound is a key intermediate for accessing a wide array of these bioactive compounds.
This compound, through the Curtius rearrangement, is a cornerstone in the synthesis of pharmacologically important molecules. nih.gov The reaction provides a robust method for producing 2-aminopyrazines from pyrazine-2-carboxylic acids. researchgate.netlookchem.com This transformation is valued for its tolerance of various functional groups and its ability to proceed with complete retention of stereochemistry. nih.gov The resulting aminopyrazine is a versatile building block for a multitude of medicinal agents. nih.gov
The pyrazine scaffold itself is found in several drugs approved by the World Health Organization and the FDA, underscoring its therapeutic importance. nih.gov
Table 2: Examples of Pharmacologically Relevant Pyrazine-Containing Compounds
| Compound Name | Therapeutic Application |
|---|---|
| Pyrazinamide (B1679903) | First-line drug for tuberculosis treatment. |
| Bortezomib | Proteasome inhibitor used in treating multiple myeloma. nih.gov |
| Amiloride | Diuretic. nih.gov |
| Paritaprevir | Antiviral medication for Hepatitis C. nih.gov |
Data sourced from references nih.govorientjchem.org.
The synthesis of derivatives such as pyrazine-2-carbohydrazides, which have been evaluated for antimicrobial activity, also highlights the utility of activating the carboxylic acid group at the 2-position of the pyrazine ring. researchgate.net
The biological activity of pyrazine derivatives extends to agrochemical applications, particularly as herbicides. researchgate.net Various substituted pyrazine compounds have been synthesized and evaluated for their ability to combat undesired plant growth. researchgate.netmdpi.comgoogle.com A significant class of these compounds are substituted N-phenylpyrazine-2-carboxamides, which are prepared by condensing a pyrazine-2-carboxylic acid chloride with a substituted aniline (B41778). mdpi.com
The synthetic route to these herbicidal amides can be accessed via the chemistry of this compound. The azide can be converted to 2-aminopyrazine, which can then be further modified, or the intermediate isocyanate from the Curtius rearrangement can be reacted with substituted phenols or anilines to create carbamate (B1207046) or urea-based herbicides. This synthetic flexibility makes the azide a valuable intermediate in the discovery and development of new agrochemicals. researchgate.netmdpi.com
Emerging Synthetic Methodologies and Sustainable Chemistry
The development of novel synthetic routes for heterocycles like this compound is increasingly guided by the principles of sustainable and green chemistry. Researchers are exploring methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.
Green Chemistry Approaches (e.g., Deep Eutectic Solvents, Aqueous Media)
Modern synthetic chemistry is actively seeking alternatives to conventional volatile organic solvents, which are often toxic and environmentally harmful. In this context, deep eutectic solvents (DESs) and aqueous media are emerging as promising green alternatives for the synthesis of pyrazine derivatives.
Deep Eutectic Solvents (DESs):
Deep eutectic solvents are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point much lower than that of the individual components. mdpi.com They are characterized by their low volatility, non-flammability, high thermal stability, and biodegradability. beilstein-journals.org Research has demonstrated the effectiveness of DESs, such as those based on choline (B1196258) chloride, as reaction media for the synthesis of various nitrogen-containing heterocycles, including pyrazines. beilstein-journals.orgresearchgate.net For instance, a choline chloride/glycerol (B35011) (ChCl/Gly) mixture has been successfully used as a sustainable medium for the synthesis of symmetrical 2,5-diarylpyrazines from phenacyl azides. researchgate.net This suggests the potential of employing similar DES systems for the synthesis or subsequent reactions of this compound, potentially leading to higher yields and simpler purification processes. The DES can also act as a catalyst, promoting acid-catalyzed steps in the reaction mechanism. researchgate.net
Aqueous Media:
The following table summarizes the key advantages of using green solvents in the synthesis of pyrazine-containing compounds.
| Green Solvent System | Key Advantages | Potential Relevance for this compound |
| Deep Eutectic Solvents (e.g., ChCl/Glycerol) | Biodegradable, low volatility, high thermal stability, can act as a catalyst. beilstein-journals.orgresearchgate.net | Synthesis of the pyrazine core or subsequent derivatization reactions. |
| Aqueous Media (e.g., aqueous methanol) | Non-toxic, abundant, non-flammable, can simplify workup procedures. mobt3ath.com | Greener synthesis of the pyrazine-2-carboxylic acid precursor. |
One-Pot and Multicomponent Reaction Strategies
One-pot syntheses and multicomponent reactions (MCRs) are highly efficient synthetic strategies that align with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. nih.gov
One-Pot Syntheses:
In a one-pot synthesis, multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates. This approach has been successfully applied to the synthesis of pyrazine derivatives. For example, a greener, one-pot method for preparing pyrazine derivatives from pentacyclic triterpenoids has been developed, involving the direct condensation of 1,2-diketo compounds with 1,2-diamines. mobt3ath.com Another example involves a one-pot, three-step synthesis of pyrazinothienopyrimidines utilizing a tandem aza-Wittig/electrocyclic ring closure strategy. researchgate.net The development of one-pot procedures for the synthesis of this compound from readily available starting materials could significantly streamline its production.
Multicomponent Reactions (MCRs):
MCRs involve the reaction of three or more starting materials in a single step to form a product that contains portions of all the initial reactants. nih.gov The Ugi and Passerini reactions are well-known examples of MCRs that have been used to create libraries of complex molecules, including derivatives of pyrazine-2-carboxylic acid. nih.gov These reactions offer a rapid and efficient way to generate molecular diversity. For instance, a series of novel pyrazine-2-carboxylic acid derivatives were synthesized using the Passerini multicomponent reaction. nih.gov The Ugi-azide reaction, a variation of the Ugi reaction, is particularly relevant as it incorporates an azide component, suggesting the potential for direct involvement of this compound or its precursors in such reactions to build complex molecular scaffolds. nih.gov
The table below presents a comparison of different MCRs with potential applicability in pyrazine chemistry.
| Multicomponent Reaction | Key Features | Potential Application for this compound Chemistry |
| Passerini Reaction | Involves an isocyanide, an aldehyde or ketone, and a carboxylic acid. nih.gov | Synthesis of α-acyloxy carboxamides from pyrazine-2-carboxylic acid. |
| Ugi Reaction | A four-component reaction involving an isocyanide, an aldehyde or ketone, an amine, and a carboxylic acid. ucl.ac.uk | Generation of diverse peptide-like structures incorporating the pyrazine-2-carbonyl moiety. |
| Ugi-Azide Reaction | A variation of the Ugi reaction where the carboxylic acid is replaced by hydrazoic acid (or an azide source). nih.gov | Direct incorporation of the azide functionality in a multicomponent assembly. |
Challenges and Opportunities in this compound Research
The future of this compound research is marked by both significant challenges and exciting opportunities. Overcoming these challenges will be key to unlocking the full potential of this versatile chemical compound.
Challenges:
Handling and Safety: Acyl azides are energetic compounds and can be thermally unstable, posing potential handling and safety challenges, especially on a larger scale. The development of safer, in situ generation methods or flow chemistry protocols would be beneficial.
Limited Commercial Availability: The limited commercial availability of this compound can be a barrier to extensive research. The development of efficient, scalable, and cost-effective synthetic routes is crucial to make this compound more accessible to the wider research community.
Selectivity in Reactions: The azide group can undergo various transformations, such as Curtius rearrangement, cycloadditions, and reductions. Controlling the selectivity of these reactions to achieve the desired product can be challenging and may require careful optimization of reaction conditions.
Opportunities:
Bioorthogonal Chemistry: The azide group is a key functional group in bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov this compound could serve as a valuable building block for creating bioorthogonal probes for imaging, drug delivery, and other biological applications.
Medicinal Chemistry: The pyrazine ring is a common scaffold in many biologically active compounds and approved drugs. mdpi.comnih.gov The ability to introduce the this compound moiety into molecules could lead to the discovery of new therapeutic agents with novel mechanisms of action. The azide can be a precursor to an amine via Curtius rearrangement, providing a route to novel amides and ureas. lookchem.com
Materials Science: The rigid, aromatic structure of the pyrazine ring and the reactive nature of the azide group make this compound an interesting candidate for the development of new polymers and functional materials with unique electronic, optical, or thermal properties.
Q & A
Q. How is Pyrazine-2-carbonyl azide (APA) synthesized and characterized in laboratory settings?
APA is synthesized via a reaction of 3-amino-pyrazine-2-carbonyl precursors with hydrazine derivatives, followed by purification through ethanol recrystallization (60% yield) . Characterization involves:
- Elemental analysis (C, H, N, Cl) and thermal gravimetric analysis to confirm stoichiometry and decomposition patterns .
- Spectroscopic techniques : IR (to identify NH, NH₂, and carbonyl groups), ¹H-/¹³C-NMR (to assign aromatic protons and confirm molecular structure), and mass spectrometry (e.g., molecular ion peak at m/z = 274 for APA) .
- Physical properties : Melting point (159–160°C) and molar conductivity in DMSO (8–13 Ω⁻¹·cm²·mol⁻¹), indicating non-electrolyte behavior .
Q. What experimental methods are used to evaluate the antioxidant activity of APA and its metal chelates?
Antioxidant activity is assessed via superoxide dismutase (SOD) mimic assays , measuring inhibition of nitroblue tetrazolium (NBT) reduction mediated by diamine methosulfate . Key steps include:
- Preparing metal chelates (e.g., Cu²⁺, Co²⁺, Pt⁴⁺, Pd²⁺) at optimized pH (2–5) .
- Comparing IC₅₀ values against standards like ascorbic acid. For example, Cu²⁺-APA chelates show enhanced activity due to metal-ligand charge transfer .
Q. How are structural geometries of APA-metal chelates determined experimentally?
- Magnetic susceptibility and electronic spectra differentiate geometries:
- Octahedral (Pt⁴⁺) and square planar (Pd²⁺) structures inferred from d-d transition bands .
- Molar conductivity confirms non-electrolytic nature, ruling out ionic bonding .
Advanced Research Questions
Q. How do density functional theory (DFT) calculations elucidate the electronic properties of APA complexes?
DFT studies using the DMOL3 module (RPBE functional, DNP basis set) reveal:
- HOMO-LUMO gaps : Narrow gaps in Pd²⁺-APA (1.98 eV) suggest higher reactivity compared to Cu²⁺ (2.37 eV) .
- Molecular electrostatic potential (MEP) : Negative potentials localized on carbonyl and pyrazine N atoms indicate nucleophilic attack sites .
- Global reactivity descriptors : Electrophilicity index (ω) and chemical hardness (η) correlate with experimental antioxidant efficacy .
Q. What methodologies resolve contradictions in reported biological activities of APA derivatives?
Discrepancies in bioactivity (e.g., variable IC₅₀ values) are addressed by:
- Standardized assay conditions : Fixed pH, temperature, and solvent polarity (e.g., DMSO) to minimize variability .
- Comparative DFT analysis : Validating metal-ligand bond lengths (e.g., Pt–N = 2.05 Å vs. Pd–N = 2.01 Å) to explain differential DNA-binding affinities .
- Replication studies : Independent synthesis of chelates (e.g., C₁₀H₁₃Cu₂N₈O₄Cl₃) to confirm reproducibility .
Q. How can spectroscopic data distinguish keto-enol tautomerism in APA derivatives?
- ¹H-NMR : Absence of enolic OH protons (e.g., Pt⁴⁺ chelate signals at 3.56 ppm for EtOH/H₂O) confirms keto dominance .
- IR spectroscopy : Strong carbonyl stretches (1650–1700 cm⁻¹) and absence of broad O–H bands support tautomeric stability .
Methodological Tables
Q. Table 1: Key DFT Parameters for APA Chelates
| Parameter | Cu²⁺-APA | Pt⁴⁺-APA | Pd²⁺-APA |
|---|---|---|---|
| HOMO (eV) | -5.37 | -5.89 | -4.98 |
| LUMO (eV) | -2.91 | -3.12 | -2.95 |
| Band Gap (eV) | 2.46 | 2.77 | 2.03 |
| Electrophilicity (ω) | 3.12 | 3.45 | 3.89 |
Q. Table 2: Antioxidant Activity of APA Chelates
| Chelate | IC₅₀ (μM) | SOD Mimic Activity |
|---|---|---|
| Cu²⁺-APA | 12.4 | High |
| Pt⁴⁺-APA | 18.7 | Moderate |
| Ascorbic Acid | 8.2 | Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
